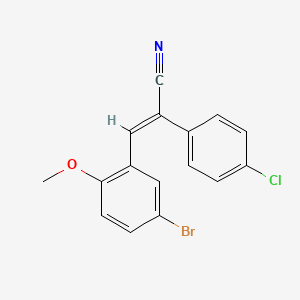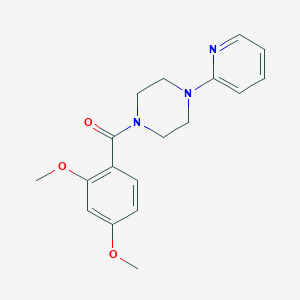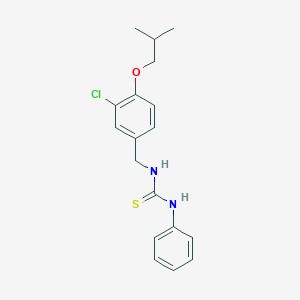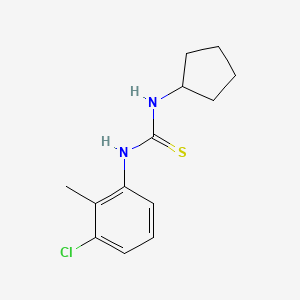![molecular formula C17H15NO5 B5708353 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate, also known as BP-5, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of benzodioxole derivatives and is known for its anti-inflammatory and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory cytokines and enzymes. It has also been shown to modulate the activity of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the activity of enzymes such as COX-2 and iNOS. This compound has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is its potential therapeutic properties, which make it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to prepare for experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases and cancer. Another direction is to develop more efficient synthesis methods for this compound and to improve its solubility in aqueous solutions. Additionally, future research could focus on the development of this compound derivatives with enhanced therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate involves the reaction of 4-aminophenyl propionate with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 162-164°C. This synthesis method has been reported in the literature and has been used by researchers to prepare this compound for their experiments.
Applications De Recherche Scientifique
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylcarbamoyl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-16(19)23-13-6-3-11(4-7-13)17(20)18-12-5-8-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQAABULQQIJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)

![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)



![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)

![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)